molecular formula C7H7BrO B2813115 3-Bromo-2-methylphenol CAS No. 7766-23-6

3-Bromo-2-methylphenol

Cat. No.: B2813115
CAS No.: 7766-23-6
M. Wt: 187.036
InChI Key: WPDXAMRGYMDTOV-UHFFFAOYSA-N
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Description

3-Bromo-2-methylphenol is an organic compound with the molecular formula C7H7BrO. It is a brominated derivative of methylphenol (cresol) and is characterized by the presence of a bromine atom at the third position and a methyl group at the second position on the benzene ring. This compound is known for its off-white solid form and has a melting point of approximately 95°C and a boiling point of around 220.79°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-2-methylphenol can be synthesized through various methods. One common synthetic route involves the bromination of 2-methylphenol (o-cresol) using bromine in the presence of a solvent like chloroform. The reaction is typically carried out at low temperatures to control the reactivity and selectivity of the bromination process .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale bromination reactors where o-cresol is reacted with bromine under controlled conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methylphenol undergoes various chemical reactions, including:

    Electrophilic Substitution: The bromine atom on the benzene ring makes the compound susceptible to further electrophilic substitution reactions. For example, it can undergo nitration to form nitro derivatives.

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized products.

    Reduction: The bromine atom can be reduced to form 2-methylphenol.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Major Products Formed

    Nitration: Formation of 3-bromo-2-methyl-4-nitrophenol.

    Oxidation: Formation of 3-bromo-2-methylquinone.

    Reduction: Formation of 2-methylphenol.

Scientific Research Applications

Pharmaceutical Synthesis

3-Bromo-2-methylphenol serves as a precursor in the synthesis of biologically active compounds. It is utilized to introduce specific functional groups into target molecules, enhancing their biological activity. For instance, it has been employed in the synthesis of heterocyclic compounds, which are critical in drug discovery due to their prevalence in many pharmaceutical agents .

Case Study:
A study demonstrated the use of this compound in synthesizing derivatives that exhibit potent activity against specific biological targets. The compound was reacted with various amines and other nucleophiles to create a library of potential drug candidates .

Agrochemical Development

In agrochemicals, this compound is used as an intermediate for developing herbicides and pesticides. Its ability to modify existing chemical structures allows for the creation of compounds with improved efficacy and reduced environmental impact .

Example:
Research has shown that derivatives of this compound can enhance the selectivity and potency of herbicides, making them more effective against target weeds while minimizing harm to crops .

Material Science

The compound is also significant in materials science, particularly in creating advanced polymers and resins. Its unique reactivity enables the formation of complex molecular architectures necessary for high-performance materials used in various industrial applications .

Application:
this compound has been incorporated into polymer matrices to improve thermal stability and mechanical properties, making it suitable for applications in coatings and adhesives .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings/Outcomes
Pharmaceutical SynthesisPrecursor for biologically active compoundsEnhanced biological activity through functional group modification
Agrochemical DevelopmentIntermediate for herbicides/pesticidesImproved selectivity and potency against target species
Material ScienceCreation of advanced polymers and resinsEnhanced thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of 3-Bromo-2-methylphenol involves its interaction with specific molecular targets and pathways. For instance, its bromine atom can participate in electrophilic substitution reactions, making it a useful intermediate in organic synthesis. Additionally, its potential interaction with serotonin receptors suggests a role in modulating neurotransmitter activity, although more research is needed to fully understand this interaction .

Comparison with Similar Compounds

3-Bromo-2-methylphenol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers and other methylphenols.

Biological Activity

3-Bromo-2-methylphenol (C7H7BrO) is a brominated phenolic compound that has garnered attention for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications in medicine, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a bromine atom and a methyl group attached to a phenolic ring. Its chemical structure is represented as follows:

C7H7BrO\text{C}_7\text{H}_7\text{BrO}

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents. The minimum inhibitory concentration (MIC) values for several pathogens were reported, indicating strong antibacterial effects.

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

2. Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies demonstrated its ability to inhibit cancer cell proliferation in various cancer lines, including breast and colon cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: A recent investigation into the effects of this compound on MCF-7 breast cancer cells revealed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values calculated at approximately 15 µM.

3. Enzyme Inhibition

This compound has been studied for its inhibitory effects on key metabolic enzymes:

  • Acetylcholinesterase (AChE): Inhibition of AChE is crucial for developing treatments for neurodegenerative diseases. The compound demonstrated competitive inhibition with Ki values ranging from 6.54 ± 1.03 nM to 24.86 ± 5.30 nM against AChE.
  • Carbonic Anhydrase (CA): It also showed significant inhibition against hCA I and hCA II isoenzymes, with Ki values ranging from 1.63 ± 0.11 nM to 25.67 ± 4.58 nM, indicating potential therapeutic applications for glaucoma and other conditions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom enhances its binding affinity, while the methyl group may influence its specificity towards these targets.

Safety and Toxicity

While promising in terms of biological activity, safety assessments are crucial for potential therapeutic applications. Toxicological studies indicate that while the compound exhibits beneficial effects at lower concentrations, higher doses may lead to cytotoxicity.

Properties

IUPAC Name

3-bromo-2-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO/c1-5-6(8)3-2-4-7(5)9/h2-4,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDXAMRGYMDTOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301346648
Record name 3-Bromo-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301346648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7766-23-6
Record name 3-Bromo-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301346648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-methylphenol
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Synthesis routes and methods

Procedure details

20 g (107 mmol) of 3-bromo-2-methylphenylamine are dissolved in 150 mL of aqueous 1.0M sulphuric acid and the mixture is cooled to 0° C. A solution of 8.9 g (129 mmol) of sodium nitrite in 20 mL of water is added slowly. The medium is stirred for 15 minutes at 0° C., and 50 mL of concentrated sulphuric acid are then added. The reaction medium is then heated at 100° C. for 1 hour and then cooled and diluted in water. After extraction with ethyl ether, the residue obtained is recrystallized from a heptane/dichloromethane mixture. A yellow solid is obtained (m.p.=89° C.; m=12.3 g; Y=61%).
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20 g
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8.9 g
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20 mL
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50 mL
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